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Compound of Interest

Compound Name:
4-(3-Bromophenyl)-2,6-

diphenylpyrimidine

Cat. No.: B2373271 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 4-(3-
Bromophenyl)-2,6-diphenylpyrimidine. Designed for researchers, scientists, and

professionals in drug development, this document offers a detailed interpretation of predicted

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, grounded in

established principles of spectroscopic analysis. The methodologies and interpretations

presented herein are structured to provide a self-validating framework for the characterization

of this and similar substituted pyrimidine compounds.

Introduction: The Significance of Substituted
Pyrimidines
Pyrimidine derivatives are a cornerstone in medicinal chemistry and drug discovery, forming the

structural basis for a wide array of biologically active compounds. Their prevalence in antiviral,

antitumor, and antibacterial agents underscores the importance of robust analytical methods for

their characterization.[1] The precise structural elucidation of novel pyrimidine analogues, such

as 4-(3-Bromophenyl)-2,6-diphenylpyrimidine, is paramount for understanding their

structure-activity relationships and advancing their therapeutic potential. This guide focuses on

the spectroscopic characterization of this specific molecule, providing a predictive yet expertly

reasoned analysis of its key spectral features.
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A foundational understanding of a compound's physical properties is essential before delving

into its spectroscopic characterization.

Property Value Reference

CAS Number 864377-28-6 [2]

Molecular Formula C₂₂H₁₅BrN₂ [2]

Molecular Weight 387.27 g/mol [2]

Appearance
White to off-white

powder/crystal
[2]

Melting Point 134.0 to 138.0 °C [2]

Boiling Point ~450 °C (predicted) [2]

Density ~1.345 g/cm³ (predicted) [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

organic molecules. In the absence of experimentally acquired spectra for 4-(3-
Bromophenyl)-2,6-diphenylpyrimidine, we can predict the ¹H and ¹³C NMR spectra with a

high degree of confidence by analyzing the spectra of the closely related compound, 2,4,6-

triphenylpyrimidine, and applying known substituent chemical shift (SCS) effects for the

bromine atom.[1]

Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is anticipated to reveal signals corresponding to the 15 protons of the

molecule, distributed across the pyrimidine ring and the three phenyl substituents. The

spectrum will be complex in the aromatic region (typically 7.0-9.0 ppm).

Diagram: Molecular Structure and Proton Designations

Caption: Molecular structure of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine with proton

designations.
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Interpretation of Predicted ¹H NMR Signals:

Protons on the 2- and 6-Phenyl Rings (H_a, H_b, H_c, H_d, H_f, H_g): The two phenyl rings

at positions 2 and 6 of the pyrimidine core are chemically equivalent due to free rotation

around the C-C single bonds. This equivalence simplifies the spectrum. Based on the data

for 2,4,6-triphenylpyrimidine, the ortho-protons (H_a, H_d) are expected to be the most

deshielded due to their proximity to the electron-withdrawing pyrimidine ring.[1]

δ ≈ 8.7 ppm (4H, multiplet): These signals correspond to the four ortho-protons of the

phenyl rings at C2 and C6.

δ ≈ 7.5-7.6 ppm (6H, multiplet): This complex multiplet arises from the six meta- and para-

protons of the phenyl rings at C2 and C6.

Proton on the Pyrimidine Ring (H_e): The single proton at the C5 position of the pyrimidine

ring is expected to appear as a singlet, as it has no adjacent protons. Its chemical shift is

influenced by the surrounding nitrogen atoms and phenyl groups.

δ ≈ 8.0 ppm (1H, singlet): This corresponds to the H5 proton on the pyrimidine ring.[1]

Protons on the 3-Bromophenyl Ring (H_h, H_i, H_j, H_k): The bromine atom on this phenyl

ring introduces asymmetry, making all four protons chemically distinct. The electron-

withdrawing and anisotropic effects of bromine will influence their chemical shifts.

δ ≈ 8.3-8.4 ppm (1H, triplet, J ≈ 1.8 Hz): This signal is predicted for the proton ortho to the

pyrimidine ring and meta to the bromine (H_h). It will appear as a narrow triplet due to

coupling with its two meta neighbors.

δ ≈ 8.2-8.3 ppm (1H, doublet of doublets): This corresponds to the proton ortho to both the

pyrimidine ring and the bromine atom (H_k).

δ ≈ 7.7 ppm (1H, doublet of doublets): This is predicted for the proton para to the

pyrimidine ring and ortho to the bromine atom (H_i).

δ ≈ 7.4 ppm (1H, triplet): This signal corresponds to the proton meta to both the pyrimidine

ring and the bromine atom (H_j).
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Predicted ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum should display signals for all 22 carbon atoms in the

molecule. Due to symmetry, some carbons in the 2- and 6-phenyl rings will be equivalent.

Interpretation of Predicted ¹³C NMR Signals:

Pyrimidine Ring Carbons:

δ ≈ 164.7 ppm: C2 and C6 carbons, being equivalent and bonded to two nitrogen atoms

and a phenyl group.[1]

δ ≈ 164.5 ppm: C4 carbon, bonded to two nitrogen atoms and the bromophenyl group.[1]

δ ≈ 110.3 ppm: C5 carbon, the only CH group in the pyrimidine ring.[1]

Phenyl Ring Carbons (Unsubstituted):

δ ≈ 137.5 ppm: Quaternary carbons of the phenyl rings attached to C2 and C6.[1]

δ ≈ 130.7 ppm: Para-carbons of the phenyl rings at C2 and C6.[1]

δ ≈ 128.9 ppm: Ortho-carbons of the phenyl rings at C2 and C6.[1]

δ ≈ 128.4 ppm: Meta-carbons of the phenyl rings at C2 and C6.[1]

3-Bromophenyl Ring Carbons:

δ ≈ 139-140 ppm: Quaternary carbon attached to the pyrimidine ring.

δ ≈ 133-134 ppm: Carbon bearing the bromine atom (C-Br).

δ ≈ 130-131 ppm: CH carbon para to the pyrimidine ring.

δ ≈ 129-130 ppm: CH carbon ortho to the pyrimidine ring.

δ ≈ 127-128 ppm: CH carbon ortho to the bromine.

δ ≈ 122-123 ppm: CH carbon meta to both substituents.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound, which is invaluable for confirming its identity.

Predicted Mass Spectrum:

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a

prominent molecular ion peak. Due to the presence of bromine, this peak will be a doublet

with characteristic isotopic abundances for ⁷⁹Br and ⁸¹Br (approximately 1:1 ratio).

m/z ≈ 386 and 388: Corresponding to [C₂₂H₁₅⁷⁹BrN₂]⁺ and [C₂₂H₁₅⁸¹BrN₂]⁺.

Major Fragmentation Pathways: The fragmentation of substituted pyrimidines is often

dictated by the substituents.[3]

Loss of Br radical: A significant fragment will likely be observed at m/z ≈ 307,

corresponding to the loss of the bromine radical ([M-Br]⁺).

Loss of HBr: A peak at m/z ≈ 306 may also be present, resulting from the elimination of a

hydrogen bromide molecule.

Cleavage of the Phenyl Ring: Fragmentation of the phenyl rings can lead to the loss of

C₆H₅ (77 amu), resulting in a peak at m/z ≈ 310/312.

Pyrimidine Ring Fission: Cleavage of the central pyrimidine ring can also occur, though the

stability of the aromatic system often makes this a less favorable pathway initially.[3]

Diagram: Spectroscopic Analysis Workflow
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Caption: A typical workflow for the spectroscopic analysis of a small organic molecule.

Experimental Protocols
To acquire the spectroscopic data discussed, the following standard methodologies would be

employed.

NMR Spectroscopy Protocol
Sample Preparation: Accurately weigh approximately 5-10 mg of 4-(3-Bromophenyl)-2,6-
diphenylpyrimidine and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or
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DMSO-d₆) in a standard 5 mm NMR tube.

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

resolution.

¹H NMR Acquisition:

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

Acquire a standard one-pulse ¹H NMR spectrum.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200

ppm).

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shift scale using

the residual solvent peak as an internal standard.

Mass Spectrometry Protocol
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by Gas

Chromatography (GC-MS).

Ionization: Employ Electron Ionization (EI) with a standard electron energy of 70 eV.[3] This

energy level is optimal for generating a reproducible fragmentation pattern.
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Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound (e.g., m/z

50-500) using a quadrupole or time-of-flight (TOF) mass analyzer.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure. Pay close attention to the isotopic distribution of bromine-containing

fragments.

Conclusion
The predictive spectroscopic analysis of 4-(3-Bromophenyl)-2,6-diphenylpyrimidine
presented in this guide provides a comprehensive framework for its structural characterization.

The detailed interpretation of the expected ¹H NMR, ¹³C NMR, and mass spectra, based on

data from analogous compounds and fundamental principles, offers a reliable reference for

researchers working with this and related pyrimidine derivatives. The outlined experimental

protocols provide a clear methodology for obtaining empirical data to validate these predictions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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